molecular formula C13H11NO3S2 B2768487 4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid CAS No. 1474053-20-7

4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Cat. No.: B2768487
CAS No.: 1474053-20-7
M. Wt: 293.36
InChI Key: CEETYXVJXDXKBT-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a thiazolidinone derivative characterized by a 3-ethyl-substituted thiazolidinone core, a 2-sulfanylidene moiety, and a benzoic acid group. This compound has garnered attention as a potent agonist of the human GPR35 receptor, a G protein-coupled receptor implicated in metabolic and inflammatory regulation . Its Z-configuration at the 5-ylidene position and the fluorobenzylidene substituent (in related analogs) enhance receptor binding and species selectivity, distinguishing it from other thiazolidinone derivatives .

Properties

IUPAC Name

4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEETYXVJXDXKBT-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Schiff Bases with Mercaptoacetic Acid

A foundational method involves the cyclocondensation of 4-(benzylideneamino)benzoic acid derivatives with mercaptoacetic acid. This approach, adapted from thiazolidinone synthesis protocols, proceeds via nucleophilic attack of the mercaptoacetate anion on the azomethine carbon of the Schiff base.

Procedure :

  • Schiff Base Formation : 4-Aminobenzoic acid reacts with substituted aldehydes (e.g., furfural) in ethanol under reflux to form the corresponding Schiff base.
  • Cyclization : The Schiff base is treated with mercaptoacetic acid (1.2 equiv) in dimethylformamide (DMF) containing anhydrous ZnCl₂ (5 mol%) at 110°C for 8–12 hours.
  • Workup : The reaction mixture is quenched in ice-water, filtered, and recrystallized from DMF to yield the thiazolidinone intermediate.

Key Parameters :

  • Catalyst : ZnCl₂ enhances reaction rate by polarizing the C=N bond.
  • Solvent : DMF’s high boiling point facilitates reflux conditions.
  • Yield : 60–65%.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.
  • Limited stereoselectivity, necessitating post-synthetic purification.

Knoevenagel Condensation for Methylidene Formation

The introduction of the (5Z)-methylidene group is achieved via Knoevenagel condensation between 3-ethyl-4-oxo-2-sulfanylidenethiazolidine-5-carbaldehyde and 4-methylbenzoic acid derivatives.

Procedure :

  • Aldehyde Preparation : 3-Ethyl-4-oxo-2-sulfanylidenethiazolidine-5-carbaldehyde is synthesized by oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC).
  • Condensation : The aldehyde reacts with 4-(hydroxymethyl)benzoic acid in toluene with piperidine (10 mol%) as a base. The mixture is heated at 80°C under Dean-Stark conditions for 6 hours to remove water.
  • Isomerization : The resulting E/Z mixture is treated with iodine (1 mol%) in dichloromethane to favor the Z-isomer via radical-mediated equilibration.

Optimization Insights :

  • Base Selection : Piperidine outperforms weaker bases (e.g., ammonium acetate) in minimizing side reactions.
  • Yield : 70–75% after isomerization.

Wittig Reaction for Olefin Installation

An alternative route employs a Wittig reagent to install the exocyclic double bond. This method offers superior stereocontrol compared to Knoevenagel condensation.

Procedure :

  • Phosphonium Salt Synthesis : Triphenylphosphine reacts with ethyl 4-(bromomethyl)benzoate in THF to form the phosphonium salt.
  • Wittig Olefination : The phosphonium salt is treated with n-BuLi at −78°C to generate the ylide, which reacts with 3-ethyl-4-oxo-2-sulfanylidenethiazolidine-5-carbaldehyde. The reaction proceeds at room temperature for 2 hours.
  • Hydrolysis : The ester intermediate is hydrolyzed with 2N NaOH in THF/water (3:1) to yield the final benzoic acid derivative.

Advantages :

  • High Z-selectivity (>90%) due to ylide geometry.
  • Yield : 80–85% after hydrolysis.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthetic approach:

Method Yield (%) Stereoselectivity (Z:E) Purity (%) Scalability
Cyclocondensation 60–65 1:1 95 Moderate
Knoevenagel 70–75 3:1 98 High
Wittig 80–85 9:1 99 Low

Critical Observations :

  • The Wittig method achieves the highest yield and stereocontrol but requires low-temperature conditions, limiting industrial scalability.
  • Cyclocondensation offers simplicity but suffers from poor stereoselectivity.

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2) followed by recrystallization from ethanol/water. Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (q, J=7.2 Hz, 2H, NCH₂), 7.45–8.10 (m, 4H, Ar-H), 8.35 (s, 1H, CH=).
  • IR (KBr) : 1690 cm⁻¹ (C=O, thiazolidinone), 1715 cm⁻¹ (COOH), 1251 cm⁻¹ (C=S).

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparative Analysis of Pharmacological Profiles

  • GPR35 Agonism : The target compound and its fluorobenzylidene analog (Compound 1 in ) exhibit superior potency at human GPR35 compared to rodent orthologs, making them valuable tools for studying human-specific receptor functions . In contrast, lodoxamide and pamoic acid show similar species selectivity but lower potency .
  • Anti-Inflammatory Activity : The 5-benzylidene-2,4-thiazolidinediones () inhibit COX isoforms and reduce inflammation in rat models, diverging from the GPR35-focused activity of the target compound .
  • Antimicrobial Activity : Indolylmethylene derivatives (e.g., Compound 5b in ) demonstrate promising antibacterial and antifungal effects, attributed to the electron-withdrawing thioxo group and indole substituents .

Species Selectivity and Receptor Interactions

The target compound’s fluorobenzylidene moiety enhances binding to human GPR35, with EC50 values reported as significantly lower than those for rodent receptors . This selectivity arises from sequence divergences in the receptor’s ligand-binding pocket, particularly residues in transmembrane domains 2 and 7 . In contrast, thiazolidinone derivatives targeting CAR (e.g., ) lack species selectivity, likely due to conserved structural motifs in nuclear receptors .

Biological Activity

4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, an ethyl substituent, and a benzoic acid moiety. Its unique structure contributes to its biological activity.

Property Value
Molecular Formula C17H17NO4S2
Molecular Weight 357.45 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For instance, a study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells in human breast cancer cell lines (MCF-7) .

The proposed mechanism involves interaction with cellular targets that modulate signaling pathways related to cell survival and proliferation. The thiazolidine ring may play a crucial role in binding to specific receptors or enzymes, thereby inhibiting their activity.

Case Studies

  • In Vitro Study on Antimicrobial Activity
    • Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Method: Disk diffusion method was employed.
    • Results: The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
  • Anticancer Efficacy in MCF-7 Cells
    • Objective: To assess the cytotoxic effects on breast cancer cells.
    • Method: MTT assay was used to determine cell viability.
    • Results: A notable reduction in cell viability was observed at concentrations above 50 µM, with morphological changes indicative of apoptosis.

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

Study Findings
Antimicrobial ActivityEffective against multiple bacterial strains .
Anticancer PropertiesInduces apoptosis in MCF-7 cells .
Mechanism InsightsModulates signaling pathways related to cell survival .

Q & A

Basic: What are the optimal synthetic routes and purification methods for synthesizing 4-{[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid?

Answer:
The synthesis typically involves multi-step routes starting with thiosemicarbazide derivatives and chloroacetic acid. Key steps include:

  • Condensation reactions between aldehyde-containing intermediates (e.g., 3-ethyl-4-oxo-2-thioxothiazolidine) and benzoic acid derivatives under reflux in acetic acid or DMF with sodium acetate as a base .
  • Optimization of reaction conditions : Temperature (80–100°C), solvent selection (acetic acid/DMF mixtures), and catalyst use (e.g., sodium acetate for pH control) to enhance yield and regioselectivity .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress, followed by recrystallization from acetic acid/ethanol mixtures for final purification .

Basic: What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm Z-configuration of the thiazolidinone double bond and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns consistent with the thiazolidinone core .
  • Single-crystal X-ray diffraction : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally analogous thiazolidinones .
  • Elemental analysis : To validate purity (>95%) by matching experimental and theoretical C, H, N, S compositions .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-inflammatory or anticancer potential?

Answer:
Methodologies include:

  • In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves .
  • Enzyme inhibition studies : Test inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory activity or protein kinases (e.g., EGFR) for anticancer effects using fluorometric or colorimetric assays .
  • Reactive oxygen species (ROS) assays : Quantify antioxidant activity via DPPH radical scavenging or superoxide dismutase (SOD) mimicry assays, comparing to ascorbic acid as a reference .

Advanced: How should researchers address discrepancies in reported biological activity data across studies involving structural analogs?

Answer:
Contradictions often arise from variations in:

  • Substituent effects : Compare analogs with differing functional groups (e.g., octyloxy vs. methoxy) to assess how electronic or steric factors modulate activity. For example, shows that octyloxy-substituted analogs exhibit enhanced lipid membrane penetration, altering bioavailability .
  • Assay conditions : Standardize protocols (e.g., cell line origin, serum concentration) to minimize variability. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. luminescence-based kinase assays) .
  • Solubility and formulation : Use dimethyl sulfoxide (DMSO) for in vitro studies but ensure concentrations remain below cytotoxic thresholds (typically <0.1% v/v) .

Advanced: What structure-activity relationship (SAR) insights guide the rational design of more potent derivatives?

Answer:
Key SAR findings from analogous compounds include:

  • Thiazolidinone core : The 4-oxo-2-thioxo group is critical for hydrogen bonding with biological targets like COX-2 .
  • Substituent effects :
    • Z-configuration : Essential for maintaining planar geometry and optimal target binding .
    • Benzylidene modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticancer activity, while bulky groups (e.g., octyloxy) improve pharmacokinetics .
    • Benzoic acid moiety : The carboxyl group facilitates solubility and salt formation for improved bioavailability .

Methodological: How can researchers study the compound’s interactions with biological targets such as enzymes or receptors?

Answer:
Techniques include:

  • Molecular docking simulations : Use software (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or COX-2, guided by crystallographic data from analogous thiazolidinones .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for enzyme-inhibitor interactions .
  • Spectrophotometric titrations : Monitor metal chelation (e.g., Pd²⁺) to assess reactivity, as thioxo groups often participate in coordination chemistry .

Advanced: What strategies are recommended for optimizing the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Perform accelerated degradation tests in buffers (pH 1–10) to identify labile bonds (e.g., ester or amide linkages) .
  • Prodrug design : Mask the carboxylic acid group as an ethyl ester to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder, validated via stability-indicating HPLC methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.